molecular formula C30H26N4O2S B2609415 3-benzyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1115286-77-5

3-benzyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2609415
CAS No.: 1115286-77-5
M. Wt: 506.62
InChI Key: IQCOWTCBBMFOLW-UHFFFAOYSA-N
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Description

3-benzyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon This particular compound features a pyrrolo[3,2-d]pyrimidin-4-one core, which is a fused ring system combining pyrrole and pyrimidine rings

Preparation Methods

The synthesis of 3-benzyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions

    Core Synthesis: The pyrrolo[3,2-d]pyrimidin-4-one core can be synthesized via a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.

    Functional Group Introduction: The benzyl group can be introduced through a benzylation reaction using benzyl halides and a suitable base. The phenyl group can be added via a Friedel-Crafts alkylation reaction. The tetrahydroquinolinyl group can be introduced through a nucleophilic substitution reaction using tetrahydroquinoline derivatives.

    Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-benzyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, acids, and bases.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon or carbon-nitrogen bonds, resulting in more complex structures.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental investigation.

Comparison with Similar Compounds

Similar compounds to 3-benzyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one include other heterocyclic compounds with similar core structures and functional groups. Some examples are:

These compounds share structural similarities but differ in the specific arrangement of functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.

Properties

IUPAC Name

3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O2S/c35-27(33-17-9-15-23-14-7-8-16-26(23)33)20-37-30-32-25-18-24(22-12-5-2-6-13-22)31-28(25)29(36)34(30)19-21-10-3-1-4-11-21/h1-8,10-14,16,18,31H,9,15,17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCOWTCBBMFOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)NC(=C4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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